molecular formula C15H26O B037671 Ginsenol CAS No. 117591-80-7

Ginsenol

Cat. No. B037671
M. Wt: 222.37 g/mol
InChI Key: QOXUIQMPPDIDGM-PMOUVXMZSA-N
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Description

Ginsenol is a compound found in the perennial herb Ginseng, which belongs to the family Araliaceae and genus Panax . Ginseng has been used for medical therapeutics for thousands of years, particularly in China and other Asian cultures . Ginsenol is a complex substance containing dozens of bioactive and potentially effective therapeutic compounds . The formula of Ginsenol is C15H26O and it has a molecular weight of 222.3663 .


Synthesis Analysis

A number of framework amides with a ginsenol backbone have been synthesized using the Ritter reaction . The acetamide was named Ginsamide . A method was developed for the synthesis of the corresponding amine and thioacetamide .


Molecular Structure Analysis

The IUPAC Standard InChI of Ginsenol is InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3 . The IUPAC Standard InChIKey is QOXUIQMPPDIDGM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ginsenosides, which are triterpene saponins possessing a wide array of potential therapeutic effects, are among the most studied components of Ginseng . The quantity and type of ginsenoside vary greatly depending on ginseng species and their relative quantity in a given ginseng species is greatly affected by extraction processes as well as by subjecting ginseng to various procedures such as heating . Ginsenosides can undergo biotransformation to bioactive metabolites such as compound K by enteric bacteria following ingestion .


Physical And Chemical Properties Analysis

Ginseng contains a wide range of compounds, commonly known as secondary metabolites . Ginsenosides, which are saponins with a triterpene structure, are the primary components of ginseng’s pharmaceutical activities . Ginseng biosynthesizes various ginsenosides via a complex biosynthetic pathway .

Scientific Research Applications

  • Bioactive Component Discovery and Pharmacokinetics : Ginsenol analysis is crucial for discovering bioactive components, phytochemical profiling, quality control, and pharmacokinetic studies (Baek, Bae, & Park, 2012).

  • Cancer Treatment and MicroRNA Technology : Ginsenosides, derived from ginsenol, show anticancer, anti-inflammatory, antioxidant, and chemopreventive effects. Advances in microRNA technology suggest potential applications in cancer treatment (Ahuja, Kim, Kim, Yi, & Cho, 2017).

  • Chemistry, Pharmacology, and Metabolomics : Over 200 ginsenosides and non-saponin constituents of ginseng have been isolated and identified, contributing to advancements in these fields (Chen, Lin, Hu, Liu, Lan, & Jia, 2015).

  • Pharmacological Potential : Ginseng demonstrates a range of properties including antioxidative, anticancer, immune system modulation, energy enhancement, sexuality improvement, and potential in combating cardiovascular, diabetes, and neurological diseases, making it a valuable resource for future drug development (Ratan, Haidere, Hong, Park, Lee, Lee, & Cho, 2020).

  • Vasorelaxation, Antioxidation, Anti-inflammation, and Anti-cancer Activities : These are among the key pharmacological effects of ginsenosides, the major active ingredients of ginseng (Lü, Yao, & Chen, 2009).

  • Therapeutic Potential for Inflammatory Diseases : American ginseng, in particular, has shown the ability to selectively inhibit iNOS expression, which could be therapeutic for diseases with over-activation of iNOS (Ichikawa, Li, Nagarkatti, Nagarkatti, Hofseth, Windust, & Cui, 2009).

  • Favorable Pharmacokinetics and Safety Profile : Ginseng's benefits extend to central nervous system, metabolic, infectious, and neoplastic diseases, supported by its favorable pharmacokinetics and safety profile (Mancuso & Santangelo, 2017).

  • Cardiovascular Benefits : Ginseng's properties such as antioxidation, reduced platelet adhesion, vasomotor regulation, improving lipid profiles, and influencing various ion channels contribute to its potential cardiovascular benefits (Lee & Kim, 2014).

  • Cognitive Function : Ginseng may improve cognitive performance in healthy individuals and those with cognitive impairment or dementia (Geng, Dong, Ni, Lee, Wu, Jiang, Wang, Zhou, & Malouf, 2010).

  • Cardioprotection : American ginseng provides cardioprotection against pathological cardiac remodeling by suppressing oxidative stress and oxidative stress-induced cell death in cardiomyocytes (Li, Ichikawa, Jin, Hofseth, Nagarkatti, Nagarkatti, Windust, & Cui, 2010).

Safety And Hazards

Ginsenol is classified as a flammable liquid (Category 3), H226. It has acute toxicity, Inhalation (Category 4), H332. It can cause skin irritation (Category 2), H315, and serious eye damage (Category 1), H318 .

Future Directions

The transformation of isocaryophyllene in acetonitrile, with the addition of 5% sulfuric acid followed by neutralization, led to the formation of tricyclic amide 1a . The backbone of this compound coincides with the backbone of the natural sesquiterpene alcohol ginsenol, previously isolated from ginseng root . This suggests potential future directions for the study and application of Ginsenol.

properties

IUPAC Name

(1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXUIQMPPDIDGM-PMOUVXMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]3([C@]1(CC([C@@H]3CC2)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922466
Record name 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenol

CAS RN

117591-80-7
Record name Ginsenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117591-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
DH Kim - Journal of ginseng research, 2012 - ncbi.nlm.nih.gov
The major commercial ginsengs are Panax ginseng Meyer (Korean ginseng), P. quinquifolium L.(American ginseng), and P. notoginseng (Burk.) FH Chen (Notoginseng). P. ginseng is …
Number of citations: 324 www.ncbi.nlm.nih.gov
AS Volobueva, OI Yarovaya, MV Kireeva… - Molecules, 2021 - mdpi.com
A number of framework amides with a ginsenol backbone have been synthesized using the Ritter reaction. We named the acetamide as Ginsamide. A method was developed for the …
Number of citations: 9 www.mdpi.com
J Aleu, JR Hanson, RH Galán, IG Collado - Journal of Molecular Catalysis B …, 2001 - Elsevier
The antifungal activity of natural sesquiterpenoids patchoulol, ginsenol, cedrol and globulol against the fungus Botrytis cinerea has been determined. The diminishing of the effect after 3…
Number of citations: 50 www.sciencedirect.com
J Aleu, R Hernández-Galán, JR Hanson… - Journal of the …, 1999 - pubs.rsc.org
The antifungal properties of ginsenol (1) have been determined. The biotransformation of this fungistatic sesquiterpenoid by the plant pathogen Botrytis cinerea gave the 8- and 9-…
Number of citations: 33 pubs.rsc.org
H IWABUCHI, M YOSHIKURA… - Chemical and …, 1988 - jstage.jst.go.jp
… ginseng, we recently isolated a novel sesquiterpene alcohol, named ginsenol. We wish to report here the structur— al elucidation of ginsenol, as well as some findings obtained by …
Number of citations: 22 www.jstage.jst.go.jp
IH Cho - Journal of the Korean Society for Applied …, 2015 - applbiolchem.springeropen.com
The compositions of ginseng volatiles and their differences therein based on the species, cultivation age, and cultivation method are reviewed in this paper. Some sesquiterpene …
Number of citations: 17 applbiolchem.springeropen.com
D Díez, SG Sanfeliciano, J Peña, MF Flores… - Arkivoc, 2011 - pdfs.semanticscholar.org
… Having studied the synthesis of bicyclic[3.3.1] systems6, we decided to use our knowledge to apply it to the synthesis of systems like Ginsenol. In this sense we study the reactivity of …
Number of citations: 1 pdfs.semanticscholar.org
SH Hyun, SW Kim, HW Seo, SH Youn, JS Kyung… - Journal of Ginseng …, 2020 - Elsevier
… compounds, as well as a complex mixture of several aroma-related compounds including methoxypyrazine and panasino A and B, which are sesquiterpene alcohols, and ginsenol [126]…
Number of citations: 75 www.sciencedirect.com
VV Zarubaev, AS Volobueva, OI Yarovaya, MV Kireeva… - 1 - pasteur.elpub.ru
Discovery of New Ginsenol-Like Compounds with High Antiviral Activity … Discovery of New Ginsenol-Like Compounds with High Antiviral Activity … V., Ilyina MG, Salakhutdinov …
Number of citations: 0 pasteur.elpub.ru
IG Collado, J Aleu, AJ Macías-Sánchez… - Journal of Natural …, 1994 - ACS Publications
… The skeleton of ginsenol [91 corresponds to the hypothetically important bridgehead cation [5e] proposed in the route to neoclovene [7] (6) (Scheme 1), and its structure was confirmed …
Number of citations: 38 pubs.acs.org

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